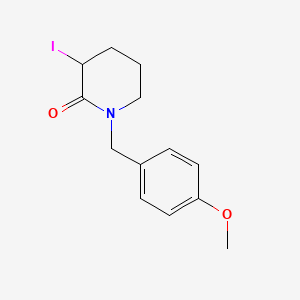

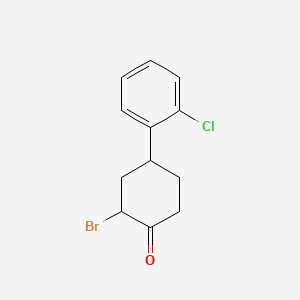

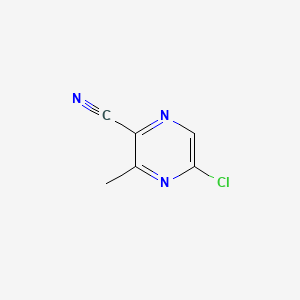

![molecular formula C7H3BrF3N3 B572438 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1262639-31-5](/img/structure/B572438.png)

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Trifluoromethylpyridines (TFMPs) are important structural motifs in active agrochemical and pharmaceutical ingredients . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Aplicaciones Científicas De Investigación

Anxiolytic Pharmaceuticals

Pyrazolopyridine derivatives like tracazolate, cartazolate, and etazolate are known for their use as anxiolytic drugs. The compound could potentially be explored for similar pharmaceutical applications due to its structural similarity .

Antifungal and Antibacterial Agents

Derivatives of pyrazole-3,4-dicarboxylic acid and pyrazole-3-carboxylic acid exhibit notable antifungal and antibacterial activities. The trifluoromethyl group in the compound could enhance these properties, making it a candidate for antimicrobial research .

Protein Kinase Inhibitors for Oncology

Pyrazole-based protein kinase inhibitors are being developed for precision oncology. Given the biological activity of pyrazolopyridines, the compound could be investigated for its efficacy in inhibiting protein kinases involved in cancer progression .

4. Fluorescence Properties for Sensing and Imaging Some pyrazolopyridine derivatives exhibit strong fluorescence, which can be utilized in sensing and imaging applications. The compound’s fluorescence properties could be characterized for potential use in bioimaging .

Synthetic Strategies and Chemical Research

The synthesis of pyrazolopyridine derivatives involves various strategies that can be applied to the compound for chemical research and development of new synthetic methods .

Catalysis

Pyrazolopyridine derivatives have been used as catalysts in chemical reactions. The compound’s potential catalytic activity could be explored to facilitate various organic transformations .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that such compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that such compounds can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Compounds of this nature often influence a variety of biochemical pathways, potentially leading to a wide range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Such compounds can have a wide range of effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

5-bromo-3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-4-2-1-3-5(12-4)6(14-13-3)7(9,10)11/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUHHQJWBKGTLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(NN=C21)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

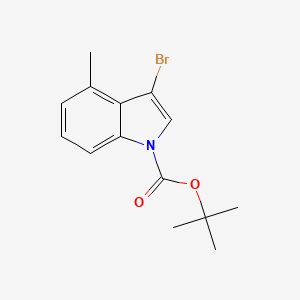

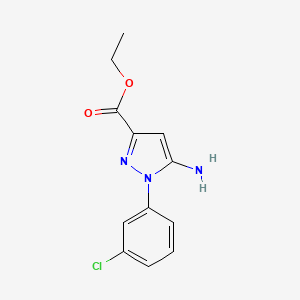

![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)

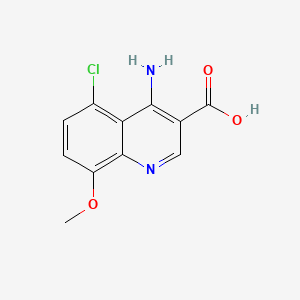

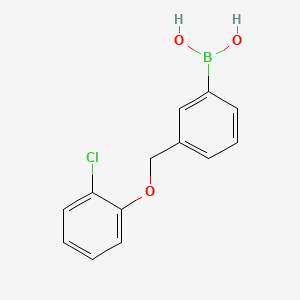

![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)

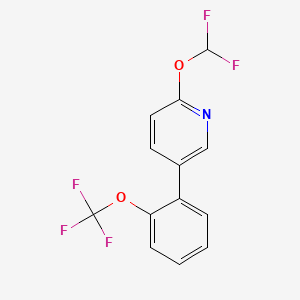

![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)

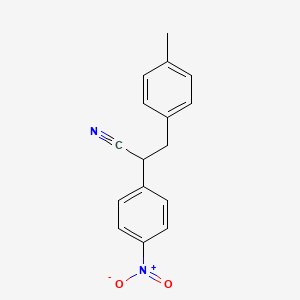

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)